molecular formula C3H8O<br>C3H8O<br>CH3CHOHCH3<br>(CH3)2CHOH B3434983 Isopropyl alcohol CAS No. 8003-15-4

Isopropyl alcohol

Cat. No.: B3434983
CAS No.: 8003-15-4
M. Wt: 60.10 g/mol
InChI Key: KFZMGEQAYNKOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Volatile, colorless liquid with a sharp musty odor like rubbing alcohol. Flash point of 53°F. Vapors are heavier than air and mildly irritating to the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, soaps, window cleaners. Sold in 70% aqueous solution as rubbing alcohol.
Propan-2-ol is a secondary alcohol that is propane in which one of the hydrogens attached to the central carbon is substituted by a hydroxy group. It has a role as a protic solvent. It is a secondary fatty alcohol and a secondary alcohol.
An isomer of 1-propanol. It is a colorless liquid having disinfectant properties. It is used in the manufacture of acetone and its derivatives and as a solvent. Topically, it is used as an antiseptic.
Isopropyl alcohol is a natural product found in Mycoacia uda, Malus domestica, and other organisms with data available.
This compound is an isomer of propyl alcohol with antibacterial properties. Although the exact mechanism of isopropanol's disinfecting action is not known, it might kill cells by denaturing cell proteins and DNA, interfering with cellular metabolism, and dissolving cell lipo-protein membranes. Isopropanol is used in soaps and lotions as an antiseptic.
An isomer of 1-PROPANOL. It is a colorless liquid having disinfectant properties. It is used in the manufacture of acetone and its derivatives and as a solvent. Topically, it is used as an antiseptic.

Properties

IUPAC Name

propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O, Array, (CH3)2CHOH
Record name ISOPROPANOL
Source CAMEO Chemicals
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Record name isopropyl alcohol
Source Wikipedia
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DSSTOX Substance ID

DTXSID7020762
Record name Isopropanol
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Molecular Weight

60.10 g/mol
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Physical Description

Volatile, colorless liquid with a sharp musty odor like rubbing alcohol. Flash point of 53 °F. Vapors are heavier than air and mildly irritating to the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, soaps, window cleaners. Sold in 70% aqueous solution as rubbing alcohol., Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with the odor of rubbing alcohol; [NIOSH], Liquid, COLOURLESS LIQUID., clear, colourless, flammable liquid with a characteristic odour, Colorless liquid with the odor of rubbing alcohol.
Record name ISOPROPANOL
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Record name Isopropyl alcohol
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Boiling Point

180.5 °F at 760 mmHg (NTP, 1992), 82.3 °C at 760 mm Hg, 83 °C, 181 °F
Record name ISOPROPANOL
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Record name ISOPROPYL ALCOHOL (2-PROPANOL)
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Record name Isopropyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0359.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

53 °F (NTP, 1992), 12 °C, 12 °C, 53 °F (Closed cup), 75 °F (open cup) /91% isopropanol/, 11.7 °C c.c., 53 °F
Record name ISOPROPANOL
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Record name Isopropyl alcohol
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Record name ISOPROPYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name ISOPROPYL ALCOHOL (2-PROPANOL)
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URL https://www.osha.gov/chemicaldata/475
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0359.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with alcohol, ether, chloroform; insoluble in salt solution, Very soluble in benzene, Miscible with most organic solvents, > 10% in alcohol, ether, and acetone, In water, infinitely soluble at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, ether and organic solvents, Miscible
Record name ISOPROPANOL
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Record name Isopropyl alcohol
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Record name Isopropyl alcohol
Source Human Metabolome Database (HMDB)
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Record name ISOPROPYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Isopropyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/405/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isopropyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0359.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.78509 at 25 °C, Freezing point -89.5 °C; forms azeotrope with water (bp 80.37 °C, 760 mm Hg, density 0.83361 at 0 °C/4 °C) /Isopropanol 87.7% (wt/wt)/, % in saturated air: 5.8 (25 °C); density of saturated air: 1.06 (Air = 1); 1 mg/L = 408 ppm and 1 ppm = 2.45 mg/cu m at 25 °C, 760 mm Hg, Coefficient of expansion: 0.00107 per °C; density correction: 0.00082 per °C, Liquid heat capacity: 0.605 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.937 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.00717 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.352 BTU/lb-F at 75 °F, Relative density (water = 1): 0.79, 0.785 (20°), 0.79
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Isopropyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/405/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ISOPROPYL ALCOHOL (2-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/475
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0359.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.07
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ISOPROPYL ALCOHOL (2-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/475
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

33 mmHg at 68 °F ; 40 mmHg at 74.8 °F (NTP, 1992), 45.4 [mmHg], 45.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.4, 33 mmHg
Record name ISOPROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/946
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isopropyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/533
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOPROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPROPYL ALCOHOL
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Record name ISOPROPYL ALCOHOL (2-PROPANOL)
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Record name Isopropyl alcohol
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Impurities

Anhydrous: acidity (0.002 wt%); alkalinity (0.0001 meq/l); water (0.1 wt% max).
Record name ISOPROPANOL
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Color/Form

Colorless liquid

CAS No.

67-63-0
Record name ISOPROPANOL
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Record name ISOPROPYL ALCOHOL
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Record name ISOPROPYL ALCOHOL
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Record name ISOPROPYL ALCOHOL (2-PROPANOL)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-127.3 °F (NTP, 1992), -87.9 °C, -90 °C, -127 °F
Record name ISOPROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/946
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Record name Isopropyl alcohol
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Record name ISOPROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116
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Record name ISOPROPYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ISOPROPYL ALCOHOL (2-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/475
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0359.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Isopropyl alcohol
Reactant of Route 2
Isopropyl alcohol
Reactant of Route 3
Isopropyl alcohol
Reactant of Route 4
Isopropyl alcohol
Reactant of Route 5
Isopropyl alcohol
Reactant of Route 6
Isopropyl alcohol

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